Perfluoroisobutan

Übersicht

Beschreibung

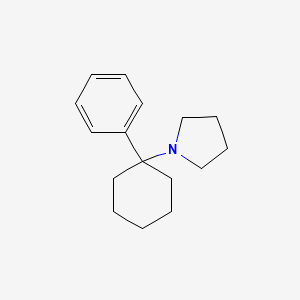

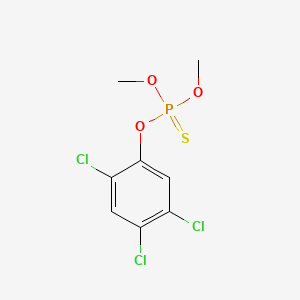

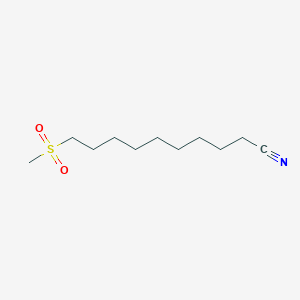

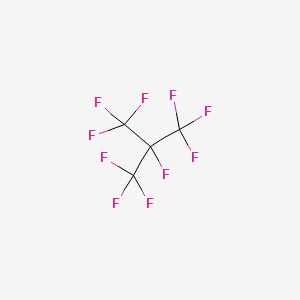

Perflisobutane, also known as perfluoroisobutane, is a fluorocarbon compound with the chemical formula C4F10. It is a colorless, high-density gas that is chemically inert and non-flammable. The structure of perflisobutane consists of a butane skeleton where all hydrogen atoms are replaced by fluorine atoms .

Wissenschaftliche Forschungsanwendungen

Perflisobutan hat mehrere Anwendungen in der wissenschaftlichen Forschung und Industrie:

Ultraschall-Kontrastmittel: Es wird als Gaskern in Mikroblasen-Ultraschall-Kontrastmitteln für eine verbesserte Bildgebung in der medizinischen Diagnostik verwendet, insbesondere bei der Diagnose des hepatozellulären Karzinoms.

Löschmittel: Aufgrund seiner Inertheit und Nichtbrennbarkeit kann Perflisobutan Halon 1301 in Feuerlöschern ersetzen.

Wirkmechanismus

In medizinischen Anwendungen wird Perflisobutan in Ultraschall-Kontrastmitteln verwendet. Die Mikroblasen, die Perflisobutan enthalten, verstärken die Echogenität des Blutes, wodurch die Blutströmung und die Gewebsstrukturen während der Ultraschalluntersuchung besser sichtbar werden. Der Mechanismus beinhaltet die Reflexion von Ultraschallwellen durch die gasgefüllten Mikroblasen, wodurch der Kontrast und die Klarheit der Bilder verbessert werden .

Wirkmechanismus

Target of Action

Perfluoroisobutane (PFIB) is a perfluorocarbon counterpart of the hydrocarbon isobutene . It is a highly toxic perfluoroalkene and its primary targets are the respiratory tract . It is highly reactive towards nucleophiles .

Mode of Action

PFIB is highly reactive towards nucleophiles . It hydrolyzes readily to give the relatively innocuous (CF3)2CHCO2H, which readily decarboxylates to give hexafluoropropane . It forms addition compounds with thiols, and it is this reactivity that may be related to its toxicity .

Biochemical Pathways

It is known that pfib is a product of pyrolysis of polytetrafluoroethylene (ptfe), one of the substances invoked to explain polymer fume fever .

Pharmacokinetics

It is known that pfib is a colorless toxic gas which can be absorbed into the body by inhalation .

Result of Action

Inhalation exposure to PFIB may cause severe symptoms of pulmonary edema associated with wheezing, difficulty in breathing, and sputum expectoration . A bluish skin color is also observed .

: Perfluoroisobutene - Wikipedia : PERFLUOROISOBUTENE: POISONOUS CHOKING GAS - MMSL

Vorbereitungsmethoden

Perflisobutan kann durch Fluorierung von Isobutan mit elementarem Fluor oder anderen Fluorierungsmitteln synthetisiert werden. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um eine vollständige Fluorierung zu gewährleisten und die Bildung von teilweise fluorierten Nebenprodukten zu vermeiden. Industrielle Produktionsverfahren beinhalten häufig die Verwendung von Spezialreaktoren und Katalysatoren, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

Perflisobutan ist bekannt für seine chemische Inertheit, d. h. es unterliegt unter normalen Bedingungen nicht leicht chemischen Reaktionen. Unter extremen Bedingungen, wie hohen Temperaturen oder in Gegenwart starker Reagenzien, kann es sich zersetzen und kleinere fluorierte Verbindungen und Fluorwasserstoff bilden. Aufgrund seiner Stabilität ist es nicht üblicherweise an Oxidations-, Reduktions- oder Substitutionsreaktionen beteiligt .

Vergleich Mit ähnlichen Verbindungen

Perflisobutan gehört zu einer Gruppe von perfluorierten Verbindungen, zu denen gehören:

Perfluorbutan (C4F10): Ähnlich wie Perflisobutan, jedoch mit einer anderen strukturellen Anordnung der Fluoratome.

Perfluorohexan (C6F14): Ein längerkettiges Fluorcarbon mit ähnlichen inerten Eigenschaften, aber unterschiedlichen physikalischen Eigenschaften wie Siedepunkt und Dichte.

Perfluorooctan (C8F18): Ein weiteres Fluorcarbon mit einer längeren Kohlenstoffkette, das aufgrund seiner chemischen Stabilität und geringen Oberflächenspannung in verschiedenen industriellen Anwendungen eingesetzt wird.

Perflisobutan ist einzigartig aufgrund seiner spezifischen Molekülstruktur, die eine Balance aus hoher Dichte und chemischer Inertheit bietet, was es für spezielle Anwendungen wie medizinische Bildgebung und Brandbekämpfung geeignet macht .

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F10/c5-1(2(6,7)8,3(9,10)11)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQIQRBKEGPRSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188882 | |

| Record name | Perflisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-92-7 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflisobutane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflisobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W4TAI502Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of Perfluoroisobutane and how does this influence its properties?

A1: Perfluoroisobutane (C4F10) is a fully fluorinated branched alkane, meaning all hydrogen atoms in its isobutane structure are replaced with fluorine atoms. This unique structure makes it chemically inert and thermally stable. [, , ] The strong carbon-fluorine bonds contribute to its high global warming potential. [, ] Its symmetrical structure also results in a simple rotational spectrum, which has been studied using Fourier Transform microwave spectroscopy. []

Q2: How does Perfluoroisobutane interact with electrons?

A2: Research indicates Perfluoroisobutane exhibits a high electron attachment rate. [] This property makes it relevant in the study of gaseous electronics and plasma physics. [, ]

Q3: What are the analytical techniques used to study Perfluoroisobutane?

A5: Several analytical techniques are employed to characterize and study Perfluoroisobutane. Fourier Transform microwave spectroscopy is used to analyze its rotational spectrum and determine structural parameters. [] Electron attachment studies utilize specialized techniques to measure electron attachment rates and cross-sections. [, ] Additionally, gas chromatography and mass spectrometry techniques can be used for its detection and quantification in various matrices.

Q4: What are the environmental concerns associated with Perfluoroisobutane?

A6: Perfluoroisobutane is a potent greenhouse gas with a high global warming potential. [, ] Its release into the atmosphere contributes to climate change. Therefore, research efforts are focused on understanding its atmospheric lifetime, degradation pathways, and developing strategies for its mitigation and responsible use. [, ] This includes exploring alternative compounds with lower environmental impact.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.